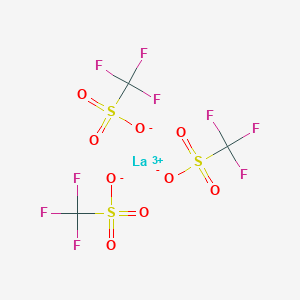
Acid red 52
Übersicht
Beschreibung
Acid Red 52 is a synthetic dye, chemically an organic sodium salt . It is also known as Sulforhodamine B and Kiton Red . It is a water-soluble acid dye commonly used in textile and cosmetic industries . It is mainly used for dyeing wool, silk, and nylon .
Molecular Structure Analysis
The molecular formula of Acid Red 52 is C27H29N2NaO7S2, and its molecular weight is 580.65 .Physical And Chemical Properties Analysis
Acid Red 52 is a solid at 20°C . It is soluble in water, with a degree of solubility in water of 100 g/l . It is also soluble in alcohol . The maximum absorption wavelength is between 564.0 to 568.0 nm .Wissenschaftliche Forschungsanwendungen
Consumer Products Safety
Field
This application falls under the field of Consumer Products Safety .
Application
The Scientific Committee on Consumer Products (SCCP) has conducted a study on Acid Red 52 to evaluate its safety when used in consumer products, particularly in hair dye formulations .
Method of Application
Acid Red 52 is used as an ingredient in oxidative hair dye formulations at a maximum concentration of 1.5% on the head or in non-oxidative hair dye formulations at a maximum concentration of 0.6% on the head .
Results
The SCCP concluded that the use of Acid Red 52 in the mentioned concentrations does not pose any risk to the health of the consumer .
Green Chemistry
Field
This application is in the field of Green Chemistry .
Application
Acid Red 52 has been used as a photocatalyst in the acetalization of aldehydes with alcohols . This process is part of green chemistry, which aims to develop new reactions that are cheaper, cleaner, and use less energy .
Method of Application
Acid Red 52 is used as a photocatalyst under yellow light irradiation. The reaction involves the acetalization of aldehydes with alcohols at room temperature .
Results
The method resulted in a wide array of acyclic and cyclic acetals in 75–93% yields . The process is efficient, uses abundant and sustainable alcohols as both the solvents and coupling agents, requires low catalyst loading, short reaction time, and readily available catalyst .
Protein Tagging
Field
This application is in the field of Biochemistry .
Application
Acid Red 52, also known as Sulforhodamine B, can be used as a protein tag .
Method of Application
Sulforhodamine B can be used for sulfamido condensation with a proteinaceous substrate containing a primary amine function .
Results
As a result of this process, Sulforhodamine B will fluoresce red . This can be used in conjunction with fluorescein isothiocyanate, which fluoresces yellowish-green .
Hair Dyeing
Field
This application is in the field of Cosmetology .
Application
Acid Red 52 is used as a colorant in hair dye products .
Method of Application
Acid Red 52 imparts color to hair or, at very low concentration, helps to give color to the product. It is mostly used in semi-permanent products as they don’t penetrate very deeply into the hair .
Results
The use of Acid Red 52 in hair dye products results in a change in hair color .
Textile Dyeing
Field
This application is in the field of Textile Industry .
Application
Acid Red 52 is used for dyeing wool and nylon .
Method of Application
Acid Red 52 is applied to wool and nylon fabrics during the dyeing process .
Results
The use of Acid Red 52 in textile dyeing results in a change in the color of the fabric .
Cleaning Products
Field
This application is in the field of Janitorial Services .
Application
Acid Red 52 is used in janitorial cleaning products .
Method of Application
Acid Red 52 is added to cleaning products, both strongly alkaline and strongly acidic .
Results
The use of Acid Red 52 in cleaning products helps in leak detection .
Soap Making
Field
This application is in the field of Soap Making .
Application
Acid Red 52 is used in the soap making process .
Method of Application
Acid Red 52 is added to soap during the cold process and melt & pour process .
Results
The use of Acid Red 52 in soap making results in a change in the color of the soap .
Leather Dyeing
Field
This application is in the field of Leather Industry .
Application
Acid Red 52 is used for dyeing leather .
Method of Application
Acid Red 52 is applied to leather during the dyeing process .
Results
The use of Acid Red 52 in leather dyeing results in a change in the color of the leather .
Zukünftige Richtungen
Acid Red 52 finds various uses in textile, food, and cosmetic industries . It is used to dye natural and synthetic fibers, such as wool, silk, and nylon . In laboratories, Acid Red 52 can be used for biological staining applications . It may also be used as a cosmetic colorant in cosmetics, including lipsticks, blushes, and nail polish, to achieve shades of red or pink .
Eigenschaften
IUPAC Name |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCTESRRZBPHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2609-88-3 (Parent) | |
| Record name | C.I. Acid Red 52 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021235 | |
| Record name | C.I. Acid Red 52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Brown powder; [MSDSonline] | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Red 52 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1956 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Acid red 52 | |
CAS RN |
3520-42-1, 11119-62-3 | |
| Record name | C.I. Acid Red 52 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acid Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Red 52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 52 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821LWZ3R6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)












